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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylphenol

CAS No.: 1262516-23-3

Cat. No.: B1446474

Get Quote

Introduction & Strategic Value
4-Bromo-3-fluoro-2-methylphenol is a high-value scaffold in medicinal chemistry, particularly

for the synthesis of kinase inhibitors and PROTAC linkers. Its trisubstituted core offers three

distinct vectors for diversification:

Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.

Methyl Group (C2): Provides steric bulk to restrict rotameric freedom in drug binding pockets.

Fluorine (C3): Modulates pKa, metabolic stability, and lipophilicity.

Bromine (C4): An excellent electrophile for palladium-catalyzed cross-coupling.

This guide addresses the specific challenges posed by this molecule: the steric hindrance of

the ortho-methyl group affecting O-alkylation, and the electronic influence of the ortho-fluorine

atom on C-Br bond activation.
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Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[1] Signal Word: DANGER

Parameter Specification Precaution

Physical State
Solid (Light brown/white

crystalline)

Use powder funnel; avoid dust

generation.

pKa (Est.) ~8.5 - 9.5

More acidic than unsubstituted

phenol due to F-withdrawal;

prone to rapid deprotonation.

Incompatibility
Strong Oxidizers, Acid

Chlorides

Exothermic reaction with

bases.

PPE
Nitrile gloves (double gloved),

Goggles

Do not use latex. Phenols

permeate latex rapidly.

Module A: O-Functionalization (Overcoming Steric
Hindrance)
Objective: Protection of the hydroxyl group or installation of an ether linkage. Challenge: The

C2-methyl group creates steric bulk, slowing down nucleophilic attack on bulky electrophiles.

Protocol A1: Robust O-Alkylation (Williamson Ether
Synthesis)
Rationale: Standard conditions (

/Acetone) often fail to drive this specific reaction to completion due to the C2-methyl steric
clash. We utilize a stronger base/polar aprotic solvent system to ensure the phenoxide is
"naked" and reactive.

Reagents:

Substrate: 4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)

Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

Base: Cesium Carbonate (
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) (1.5 equiv) - Chosen for the "Cesium Effect" (higher solubility/reactivity).

Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the

phenol and

.

Solvate: Add anhydrous DMF under

atmosphere. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension
may turn yellow/orange as the phenoxide forms.

Addition: Add the Alkyl Halide dropwise via syringe.

Reaction: Heat to 60°C. Note: While simple phenols react at RT, the 2-methyl group requires

thermal energy to overcome the steric barrier.

Monitoring: Check TLC (Hexane/EtOAc 8:1) at 2 hours. Phenols often "streak"; the product

should be a distinct, less polar spot.

Workup: Dilute with

(prevents DMF emulsion better than EtOAc). Wash 3x with water, 1x with LiCl (5% aq) to
remove DMF traces.

Validation: 1H NMR should show the disappearance of the phenolic -OH singlet (~5.0-9.0

ppm broad) and appearance of alkoxy protons.

Module B: C-C Bond Formation (Suzuki-Miyaura
Coupling)
Objective: Selective functionalization of the C4-Bromine position.[2] Challenge: The ortho-

fluorine at C3 electronically withdraws density from the C-Br bond, facilitating oxidative

addition, but the free phenol (if unprotected) can poison the Pd catalyst.
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Protocol B1: Suzuki Coupling on Unprotected Phenol
(Ligand-Free Optimization)
Rationale: If O-protection is not desired, standard non-polar conditions fail. We use a water-

soluble catalytic system that tolerates the free hydroxyl group.

Reagents:

Substrate: 4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)

Boronic Acid:

(1.5 equiv)

Catalyst:

(3 mol%) - Robust against oxidation.

Base:

(3.0 equiv) - Phosphate is superior to carbonate for sterically hindered phenols.

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen

is the primary cause of stalling in electron-deficient aryl halides.

Assembly: Add Substrate, Boronic Acid, Base, and Catalyst to a reaction vial.

Inerting: Cap the vial and purge with Argon x3 (Vacuum/Fill cycles).

Reaction: Heat to 90°C for 4-16 hours.

Self-Validating Check:

Visual: The reaction mixture should remain dark/black. Mirroring (Pd plating out) indicates

catalyst decomposition—add 1 mol% more catalyst if conversion <50%.
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Chemical:[3][4][5][6][7][8][9] Aliquot 50µL into

. Check 19F NMR (uncoupled).

Starting Material Shift: ~ -110 to -120 ppm (approx).

Product Shift: Will shift downfield (deshielded) as the Br is replaced by an aromatic ring.

Purification: Acidify to pH 4 with 1M HCl (careful of gas evolution) to protonate the phenol,

then extract with EtOAc.

Visualized Workflows
Diagram 1: Strategic Decision Tree
This workflow illustrates the decision process between direct coupling and protection-first

strategies.
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4-Bromo-3-fluoro-
2-methylphenol

Is O-Functionalization
Required?

Step 1: O-Alkylation
(Cs2CO3 / DMF / 60°C)

Yes (Ether/Ester)

Direct Suzuki Coupling
(Pd(dppf)Cl2 / K3PO4 / aq. Dioxane)

No (Free Phenol)

Step 2: Suzuki Coupling
(Standard Conditions)

Target Scaffold

Click to download full resolution via product page

Caption: Decision matrix for handling the phenolic moiety relative to the cross-coupling step.

Diagram 2: Mechanistic Insight (The Fluorine Effect)
Visualizing how the 3-Fluoro substituent influences the catalytic cycle.
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Electronic Effect of 3-F

Pd(0) Active Species
Oxidative Addition
(Facilitated by 3-F)

Insert into C-Br

Transmetallation
(Steric Check: 2-Me)

+ Ar-B(OH)2 / Base
Reductive Elimination

Formation of C-C
Regenerate Catalyst

Click to download full resolution via product page

Caption: The electron-withdrawing 3-Fluoro group lowers the energy barrier for Oxidative

Addition at C4.

Analytical Data Summary (Expected)
Measurement Expected Value/Range Interpretation

1H NMR (C2-Me) 2.20 - 2.35 ppm (Singlet)
Diagnostic peak. If split, check

for benzylic oxidation.

19F NMR -100 to -130 ppm

Key QC parameter. Single

sharp peak indicates purity.

Multiple peaks suggest

defluorination or regio-isomers.

MS (ESI-) [M-H]- 203/205 (1:1 ratio)

Characteristic Bromine isotope

pattern is mandatory for

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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